molecular formula C15H11Cl2NO2 B14117654 N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide

N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide

Katalognummer: B14117654
Molekulargewicht: 308.2 g/mol
InChI-Schlüssel: MSYSBEFSEDKVPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide is an organic compound with the molecular formula C15H11Cl2NO2 and a molecular weight of 308.16 g/mol . It is characterized by the presence of a dichlorobenzoyl group attached to a phenylacetamide moiety. This compound is known for its various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide: Characterized by the presence of a dichlorobenzoyl group.

    This compound analogs: Compounds with similar structures but different substituents on the benzoyl or phenylacetamide moieties.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its dichlorobenzoyl group contributes to its reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C15H11Cl2NO2

Molekulargewicht

308.2 g/mol

IUPAC-Name

N-[2-(3,4-dichlorobenzoyl)phenyl]acetamide

InChI

InChI=1S/C15H11Cl2NO2/c1-9(19)18-14-5-3-2-4-11(14)15(20)10-6-7-12(16)13(17)8-10/h2-8H,1H3,(H,18,19)

InChI-Schlüssel

MSYSBEFSEDKVPG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.